molecular formula C23H23N3O2S B2437317 2-苯甲酰胺基-N-苯乙基-4,5,6,7-四氢苯并[d]噻唑-4-甲酰胺 CAS No. 941967-32-4

2-苯甲酰胺基-N-苯乙基-4,5,6,7-四氢苯并[d]噻唑-4-甲酰胺

货号 B2437317
CAS 编号: 941967-32-4
分子量: 405.52
InChI 键: SEQWANFDNAQSDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Synthesis Analysis

The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) .


Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it could be used to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

科学研究应用

合成和生物重要性

2-苯甲酰胺基-N-苯乙基-4,5,6,7-四氢苯并[d]噻唑-4-甲酰胺,作为更广泛的苯并噻唑(BT)衍生物类的一部分,展示了显著的生物学和药理活性。苯并噻唑环与尿素和胍基等各种功能团的融合导致了具有多样化治疗潜力的化合物的产生。例如,类似于Frentizole的UBT衍生物被用于治疗类风湿性关节炎和系统性红斑狼疮。此外,苯并噻唑衍生物展示了广泛的抗微生物、镇痛、抗炎和抗糖尿病活性。它们作为抗肿瘤剂的能力尤为显著,一些2-芳基苯并噻唑被探索作为潜在的化疗药物。这些化合物的结构简单性和合成可及性引起了人们对它们作为各种疾病的药用基团的发展的极大兴趣,突显了它们在药物化学和药物发现工作中的重要性(Rosales-Hernández等,2022年)(Kamal et al., 2015)

抗癌和抗微生物特性

苯并噻唑衍生物的抗癌特性是一个重要的研究领域。对苯并噻唑骨架的结构修饰已经导致了展示出强效抗肿瘤活性的各种系列化合物的开发。这些修饰旨在增强化合物的生物学特性和合成可及性,使苯并噻唑及其共轭物成为化疗的有希望的候选药物。此外,苯并噻唑衍生物已经展示了一系列抗微生物活性,支持它们作为治疗剂对抗细菌和病毒感染的潜力(Ahmed et al., 2012)

药理活性的进展

苯并噻唑衍生物的药理重要性不仅限于其抗癌和抗微生物特性。它们还显示出有望作为抗氧化剂和抗炎剂的良好效果。在这一背景下对苯并噻唑衍生物的探索突显了开发具有增强活性特性的新治疗剂的潜力。这些发现表明苯并噻唑衍生物在解决各种健康问题方面的多功能性,进一步肯定了它们在药物化学和药理学中的宝贵作用(Raut et al., 2020)

作用机制

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

未来方向

The compound has shown promising results as a dual kinase inhibitor . Future research could focus on further optimizing this compound and testing its efficacy in relevant biological

属性

IUPAC Name

2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-21(17-10-5-2-6-11-17)26-23-25-20-18(12-7-13-19(20)29-23)22(28)24-15-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQWANFDNAQSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。